9-Bromononanal
Overview
Description
9-Bromononanal is an organic compound with the molecular formula C9H19BrO It is a brominated derivative of nonanal, where a bromine atom is attached to the ninth carbon of the nonanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Bromononanal can be synthesized through several methods. One common approach involves the bromination of nonanal using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can yield nonanol derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nonanoic acid or nonanal.
Reduction: 9-Bromo-1-nonanol.
Substitution: 9-Hydroxy-nonanal.
Scientific Research Applications
9-Bromononanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 9-Bromononanal exerts its effects involves its reactivity as a brominated aldehyde. The bromine atom makes the compound more electrophilic, facilitating nucleophilic attacks. This property is exploited in various chemical reactions, including substitutions and additions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
- 8-Bromo-1-octanol
- 10-Bromo-1-decanol
- 11-Bromo-1-undecanol
Comparison: Compared to its analogs, 9-Bromononanal is unique due to its specific chain length and the position of the bromine atom. This structural difference influences its reactivity and the types of reactions it can undergo. For instance, the position of the bromine atom in this compound makes it more suitable for certain substitution reactions compared to its shorter or longer chain counterparts.
Properties
IUPAC Name |
9-bromononanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZJFSSXTWXAMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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